molecular formula C17H14O4 B11933220 TNF-alpha-IN-9

TNF-alpha-IN-9

Cat. No.: B11933220
M. Wt: 282.29 g/mol
InChI Key: DTYRWCZQDOSZHB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in regulating inflammatory and immune responses . It exists in both a transmembrane form and a soluble form, which is cleaved by the TNF-α-converting enzyme (TACE) . TNF-α exerts its biological effects by binding to two distinct cell surface receptors, TNFR1 (p55) and TNFR2 (p75), which activate different signaling cascades, including NF-κB and MAPK pathways, leading to diverse outcomes such as inflammation, cell survival, apoptosis, and necroptosis . Due to its pivotal role in pathogenesis, TNF-α is a well-validated therapeutic target for several autoimmune diseases, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriatic arthritis (PsA) . TNF-alpha-IN-9 is a research compound designed to potently and selectively inhibit TNF-α signaling. By blocking the interaction of TNF-α with its receptors, this inhibitor helps suppress the downstream pro-inflammatory cytokine production and cellular responses driven by TNF-α . It provides a valuable tool for researchers investigating the mechanisms of chronic inflammation, autoimmune pathologies, and the tumor microenvironment, where TNF-α can promote cancer growth, invasion, and metastasis . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(2E)-7-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O4/c1-21-15-6-5-10(8-14(15)19)7-12-9-11-3-2-4-13(18)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+

InChI Key

DTYRWCZQDOSZHB-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

Conceptual Framework of Tumor Necrosis Factor Alpha Inhibition Research

Significance of Tumor Necrosis Factor-alpha (TNF-α) in Immunological and Pathophysiological Processes

TNF-α is a key regulator of a wide array of biological processes, from orchestrating the body's response to infection to influencing cell growth and death. nih.govnih.govresearchgate.net Its proper functioning is essential for maintaining homeostasis, but its dysregulation is a hallmark of many chronic and debilitating conditions. nih.gov

Primarily produced by immune cells like macrophages and T-lymphocytes, TNF-α is a central mediator of inflammation. nih.govmdpi.com It triggers a cascade of inflammatory responses, including the production of other cytokines and the recruitment of immune cells to sites of injury or infection. nih.govmdpi.com This pro-inflammatory activity is a crucial component of the innate immune response, helping to clear pathogens and initiate tissue repair. mdpi.com However, the excessive or chronic production of TNF-α can lead to persistent inflammation, a key factor in the development of autoimmune diseases. nih.gov

TNF-α exerts complex and context-dependent effects on cell fate. nih.gov It can promote cell survival, proliferation, and differentiation, but it can also induce programmed cell death, or apoptosis. nih.govnih.gov This dual functionality is critical for normal tissue development and immune system regulation. nih.gov The specific outcome of TNF-α signaling depends on the cell type, the presence of other signaling molecules, and the specific receptors it binds to on the cell surface. nih.gov

The role of TNF-α in cancer is notably complex, exhibiting both anti-tumor and pro-tumor activities. nih.govnih.gov Historically, it was named for its ability to cause necrosis (death) of tumors. nih.gov Indeed, high concentrations of TNF-α can directly kill cancer cells and enhance the anti-tumor immune response. nih.gov Conversely, chronic low-level production of TNF-α in the tumor microenvironment can promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. nih.govnih.gov This dual nature presents a significant challenge in harnessing TNF-α for cancer therapy. nih.gov

Given its central role in driving pathological inflammation, TNF-α has become a major therapeutic target for a range of inflammatory and autoimmune disorders. nih.govresearchgate.net The overproduction of TNF-α is a key contributor to the pathology of conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), psoriasis, and ankylosing spondylitis. nih.govresearchgate.net By inhibiting the activity of TNF-α, therapeutic agents can effectively reduce inflammation, alleviate symptoms, and slow disease progression in these debilitating conditions. researchgate.net

Roles in Homeostasis and Disease Pathogenesis

Classification of TNF-α Modulators in Research

TNF-α modulators are broadly categorized based on their structure and mechanism of action. The most prominent classes include:

Monoclonal Antibodies: These are laboratory-engineered antibodies that specifically bind to and neutralize TNF-α. Examples include infliximab (B1170848), adalimumab, and golimumab.

Fusion Proteins: These molecules consist of a portion of the TNF-α receptor fused to a fragment of a human antibody. They act as a "decoy" receptor, binding to TNF-α and preventing it from interacting with its natural receptors on cells. Etanercept is a key example of this class.

Small Molecule Inhibitors: This class encompasses a diverse range of compounds that can inhibit TNF-α production or its signaling pathways through various mechanisms. Research into small molecule inhibitors is ongoing, with the aim of developing orally-available therapies with different modes of action.

The Investigational Compound: Tnf Alpha in 9

Chemical Identity and Structure

This compound is scientifically designated as compound 48 in the research paper titled, "Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease," published in the European Journal of Medicinal Chemistry in 2017. nih.gov It belongs to the chemical class of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. The specific chemical structure of this compound (compound 48) is detailed within this publication.

TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2)

Preclinical Research Findings

The preclinical evaluation of this compound was conducted as part of a larger study investigating a series of related compounds. nih.gov The primary goal of this research was to identify potent inhibitors of TNF-α-mediated inflammatory processes relevant to inflammatory bowel disease. nih.gov

The in vitro assessment of this compound and its analogs involved a series of cell-based assays designed to measure their effects on key inflammatory pathways induced by TNF-α. The primary assay evaluated the ability of the compounds to inhibit the adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD. nih.gov

According to the study by Kadayat et al. (2017), this compound (compound 48) was one of the synthesized derivatives. nih.gov While the study reported that several compounds in the series showed potent inhibitory effects, specific quantitative data for this compound's activity in these assays is detailed within the full publication. A chemical supplier has noted that this compound exhibits "low inhibitory activity," suggesting that other compounds in the series demonstrated more promising results in the in vitro screens. nih.gov

The research indicated that the inhibitory activity of the more potent compounds in this series was correlated with their ability to suppress:

Reactive Oxygen Species (ROS) production: The generation of these damaging molecules is a key feature of inflammation.

ICAM-1 and MCP-1 expression: These are adhesion and chemokine molecules crucial for the recruitment of immune cells.

NF-κB transcriptional activity: NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes. nih.gov

Furthermore, the most promising compounds from the series were also found to inhibit AP-1 transcriptional activity, another important pathway for TNF-α expression. nih.gov

The research by Kadayat and colleagues progressed to in vivo testing with a lead compound from the series, compound 55, in a rat model of colitis. nih.gov This compound demonstrated significant dose-dependent inhibitory activity in this animal model of IBD. nih.gov There is no indication in the available literature that this compound was advanced to in vivo studies, likely due to its lower potency in the initial in vitro evaluations compared to other compounds in the series. nih.gov

Data Tables

Table 1: Investigated Compounds

Compound NameChemical Class
This compound (compound 48)2-benzylidene-2,3-dihydro-1H-inden-1-one derivative
Compound 412-benzylidene-2,3-dihydro-1H-inden-1-one derivative
Compound 552-benzylidene-2,3-dihydro-1H-inden-1-one derivative
Infliximab (B1170848)Monoclonal Antibody
AdalimumabMonoclonal Antibody
GolimumabMonoclonal Antibody
EtanerceptFusion Protein

Biologicals (e.g., Monoclonal Antibodies, Soluble Receptors)

The first generation of highly successful TNF-α inhibitors consists of biological drugs, which are large-molecule proteins engineered to specifically target and neutralize TNF-α. mdpi.com These agents fall into two main categories: monoclonal antibodies and soluble TNF receptors. hopkinsarthritis.orgoup.com

Monoclonal Antibodies (mAbs) , such as Infliximab and Adalimumab, are designed to bind with high affinity to both soluble and transmembrane forms of human TNF-α. oup.comracgp.org.au This binding action prevents TNF-α from interacting with its cell surface receptors (TNFR1 and TNFR2), thereby blocking the downstream inflammatory signaling cascades. hopkinsarthritis.orgracgp.org.au Infliximab is a chimeric antibody, meaning it contains both mouse and human protein components, while Adalimumab is a fully human monoclonal antibody. oup.comracgp.org.au A key feature of these antibodies is their ability to lyse cells that express TNF-α on their surface through mechanisms like complement-dependent cytotoxicity (CDC) or antibody-dependent cell-mediated cytotoxicity (ADCC). oup.comresearchgate.net

Soluble TNF Receptors represent a different biological approach. Etanercept is a prominent example, constructed as a fusion protein that combines two soluble human p75 TNF receptors with the Fc portion of a human IgG1 antibody. hopkinsarthritis.orgoup.com This structure functions as a "decoy receptor," competitively binding to TNF-α and preventing it from engaging with the cell-bound TNF receptors that trigger inflammation. oup.comracgp.org.au Unlike monoclonal antibodies, Etanercept binds more effectively to the active, trimeric form of soluble TNF and does not induce complement fixation. oup.comresearchgate.net

These biological agents have revolutionized the treatment of several inflammatory diseases, but their protein nature necessitates administration via injection or infusion. frontiersin.orgracgp.org.au

Small Molecule Inhibitors of TNF-α

The success of biological TNF-α blockers has spurred significant research into developing small-molecule inhibitors. These compounds offer potential advantages, including the possibility of oral administration, which would improve patient convenience and accessibility. frontiersin.orgstanford.edu The development of small-molecule inhibitors has proven challenging, but several strategies have emerged. stanford.edunih.gov

One major approach focuses on disrupting the structure of the active TNF-α trimer. stanford.edu TNF-α functions as a homotrimer, and preventing or breaking apart this three-subunit assembly inactivates it. mdpi.comstanford.edu Some small molecules have been designed to bind to the interface between TNF-α subunits, causing the trimer to dissociate into inactive dimers or monomers. stanford.edu This mechanism prevents the cytokine from effectively binding to and activating its receptors. stanford.edu

This compound is a representative research compound within the class of small-molecule inhibitors. While detailed peer-reviewed studies on this specific compound are limited, its properties are cataloged for research use. It is identified chemically as N-(2-Benzoyl-6-carbamoylphenyl)-N-isopropyl-4-chlorobenzamide. The primary mechanism attributed to such compounds is the inhibition of TNF-α activity.

Research in this area often involves screening large libraries of chemical compounds to identify leads that can effectively inhibit TNF-α-induced cellular responses, such as cytotoxicity in specific cell lines. nih.gov For instance, one study identified a potent small molecule, C87, which was shown to directly bind to TNF-α and inhibit its activity with an IC₅₀ of 8.73 μM. nih.gov This demonstrates the feasibility of developing small molecules that can directly target TNF-α and attenuate inflammatory responses in preclinical models. nih.gov The ongoing exploration of compounds like this compound is part of a broader effort to develop orally bioavailable drugs that can offer biologic-like efficacy in treating TNF-α-mediated diseases. frontiersin.org

Interactive Data Table: Properties of this compound

PropertyValue
Chemical NameN-(2-Benzoyl-6-carbamoylphenyl)-N-isopropyl-4-chlorobenzamide
Molecular FormulaC24H21ClN2O3
CAS Number839818-23-4
TargetTNF-α

Tnf Alpha in 9: Discovery, Characterization, and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Investigations for TNF-α-IN-9 and Related Scaffolds

Modulation of Substituents and Core Structures for Optimized PotencyInvestigations into the SAR of TNF-alpha-IN-9 and related compounds have involved the systematic modulation of substituents and core molecular structures. By altering different parts of the molecule, researchers aim to optimize its potency, selectivity, and pharmacokinetic propertiesresearchgate.net. For instance, modifications to peripheral groups or the central scaffold can significantly impact the compound's ability to inhibit TNF-α. These studies provide insights into how structural changes influence binding affinity and biological efficacy, guiding the development of improved therapeutic candidates.

Compound List

this compound

NDM-1 inhibitor-3

In Vitro Biological Activity and Cellular Effects of Tnf Alpha in 9 or Similar Small Molecule Tnf α Inhibitors

Inhibition of TNF-α Production and Release

Small molecule inhibitors have demonstrated the ability to control the synthesis and release of TNF-α from immune cells, a critical step in the inflammatory response.

Assessment in Human Peripheral Blood Mononuclear Cells (hPBMC)

While specific data on the direct inhibition of TNF-α release from human peripheral blood mononuclear cells (hPBMCs) by a broad range of synthetic small molecules is multifaceted, studies on related cell types and pathways provide strong indicative evidence of their potential. For instance, the p38 MAPK inhibitor RWJ 67657 has been shown to significantly inhibit TNF-α production in monocyte-derived macrophages, which are a key component of PBMCs. nih.gov This suggests that small molecules targeting intracellular signaling pathways essential for TNF-α synthesis can effectively control its release from primary human immune cells.

Effects on Lipopolysaccharide (LPS)-Stimulated Cells

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of TNF-α production in various immune cells, including macrophages. Small molecule inhibitors have been effectively studied in this context.

Research has shown that certain small molecule inhibitors can significantly reduce the production of TNF-α in LPS-stimulated macrophages. For example, the Ayurvedic poly-herbal formulation BV-9238, which contains standardized extracts with active small molecules, was found to reduce TNF-α production in a murine macrophage cell line (RAW 264.7) without causing cytotoxicity. nih.gov Another study identified that borneol, a natural bicyclic organic compound, markedly and dose-dependently reduced the production of TNF-α in LPS-stimulated BV-2 microglia. dovepress.com Furthermore, microtubule-depolymerizing drugs like colchicine (B1669291) have been found to inhibit TNF-α release from LPS-stimulated rat peritoneal macrophages in a concentration-dependent manner, acting at a pre-translational level. mdpi.com These findings highlight the diverse mechanisms through which small molecules can interfere with LPS-induced TNF-α synthesis.

Modulation of TNF-α-Induced Cellular Responses

Beyond inhibiting its production, a crucial aspect of small molecule TNF-α inhibitors is their ability to counteract the cellular effects induced by this cytokine.

Cytotoxicity Inhibition in Sensitive Cell Lines (e.g., L929 cells)

The murine fibrosarcoma L929 cell line is highly sensitive to TNF-α-induced cytotoxicity and serves as a standard model for evaluating the efficacy of TNF-α inhibitors. Several synthetic small molecule inhibitors have demonstrated potent activity in this assay.

For instance, the small molecule inhibitor UCB-9260 was shown to inhibit TNF-dependent cytotoxicity in L929 cells with a geometric mean IC50 of 116 nM. nih.gov Another novel small-molecule inhibitor, C87, potently inhibits TNFα-induced cytotoxicity with an IC50 of 8.73 μM. nih.govmedchemexpress.com Similarly, the compound benpyrine (B8144530) exhibited dose-dependent inhibitory effects on TNF-α-induced cytotoxicity in the L929 cell line. acs.org The natural product sennoside B was also identified as a potent inhibitor in a TNF-α dependent L929 cell cytotoxicity assay, with an IC50 value of 0.32 µM. nih.gov

Table 1: Inhibition of TNF-α-Induced Cytotoxicity in L929 Cells by Small Molecule Inhibitors

Compound Cell Line IC50 Reference
UCB-9260 L929 116 nM nih.gov
C87 L929 8.73 µM nih.govmedchemexpress.com
Benpyrine L929 Dose-dependent inhibition acs.org

Impact on Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-1β, IL-6, IL-8, NO)

TNF-α can trigger a cascade of other pro-inflammatory mediators. Small molecule inhibitors can interfere with this process. The orally active small molecule inhibitor benpyrine was shown to substantially attenuate the LPS-induced increase in serum levels of IL-6 and IL-1β in mice. acs.org The p38 MAPK inhibitor RWJ 67657 was found to reduce mRNA expression of IL-1β and IL-8 by 40.2% and 56.6%, respectively, at a concentration of 1 μM in LPS-stimulated monocyte-derived macrophages. nih.gov However, IL-6 production and mRNA expression were not inhibited by this particular p38 MAPK inhibitor. nih.gov

In the context of nitric oxide (NO), a pro-inflammatory mediator, studies have shown that NO can exert a negative feedback mechanism on TNF-α synthesis. nih.gov Conversely, some compounds like borneol have been shown to inhibit inducible nitric oxide synthase (iNOS) activity, thereby reducing NO synthesis. dovepress.com

Table 2: Effect of Small Molecule Inhibitors on Pro-inflammatory Mediator Production

Inhibitor Cell/Animal Model Mediator Effect Reference
Benpyrine Mice (LPS-induced endotoxemia) IL-1β, IL-6 Attenuation of increased serum levels acs.org
RWJ 67657 Monocyte-derived macrophages (LPS-stimulated) IL-1β mRNA 40.2% reduction at 1 µM nih.gov
RWJ 67657 Monocyte-derived macrophages (LPS-stimulated) IL-8 mRNA 56.6% reduction at 1 µM nih.gov
RWJ 67657 Monocyte-derived macrophages (LPS-stimulated) IL-6 No inhibition nih.gov

Regulation of Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1)

The expression of adhesion molecules on endothelial cells is a critical step in the recruitment of leukocytes to sites of inflammation, a process heavily influenced by TNF-α. Small molecule inhibitors have been shown to modulate this expression.

For example, a glutathione (B108866) peroxidase mimic, BXT-51072, strongly inhibits the TNF-α-induced expression of both Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on human endothelial cell monolayers. researchgate.net Similarly, selenium, in the form of sodium selenite, has been shown to significantly inhibit the TNF-α-induced expression of ICAM-1 and VCAM-1 in a dose-dependent manner in human umbilical vein endothelial cells (HUVECs). capes.gov.brnih.gov Furthermore, apolipoprotein M (ApoM) has been demonstrated to suppress TNF-α-induced expression of ICAM-1 and VCAM-1 by inhibiting the activity of NF-κB. nih.gov

Table 3: Regulation of Adhesion Molecule Expression by Small Molecule Modulators

Modulator Cell Line Adhesion Molecule Effect Reference
BXT-51072 Human endothelial cells ICAM-1, VCAM-1 Strong inhibition of TNF-α-induced expression researchgate.net
Sodium Selenite HUVECs ICAM-1, VCAM-1 Dose-dependent inhibition of TNF-α-induced expression capes.gov.brnih.gov

Influence on Cell Proliferation, Migration, and Differentiation

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that exerts complex and often contradictory effects on cell behavior, contingent on cell type, concentration, and the local microenvironment. mdpi.com It is a key regulator of cellular functions including proliferation, migration, and differentiation. nih.gov

Cell Proliferation: TNF-α is known to modulate cell proliferation in various cell types. For instance, it can stimulate the proliferation of human nucleus pulposus cells, an effect mediated through signaling pathways such as NF-κB, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK). researchgate.net In the context of cancer, TNF-α has been shown to promote the proliferation of certain tumor cells. researchgate.net Conversely, at high concentrations, it can inhibit proliferation and induce apoptosis. mdpi.com Small molecule inhibitors that block TNF-α signaling are therefore investigated for their potential to control pathological cell proliferation. For example, the flavonoid fisetin (B1672732) has been shown to decrease the proliferation of non-small cell lung carcinoma cells in vitro. stanford.edu

Cell Migration: Cell migration is a critical process in development, immune response, and disease states like cancer metastasis and inflammation. TNF-α is a potent promoter of cell migration. umn.edu It can enhance the motility and invasive properties of cancer cells. sci-hub.se Studies have shown that TNF-α stimulates the migration of keratinocytes, a process dependent on the expression of matrix metalloproteinase-9 (MMP-9). Small molecule inhibitors of TNF-α function can effectively reduce this TNF-α-dependent keratinocyte migration.

Cell Differentiation: The influence of TNF-α on cell differentiation is highly context-specific. It can inhibit the differentiation of progenitor cells while promoting their proliferation and survival. mdpi.com In other scenarios, TNF-α can drive differentiation; for example, it is involved in the differentiation of osteoclasts and myoblasts. mdpi.com TNF-α, particularly through its TNFR2 receptor, also plays a role in the differentiation of immune cells, such as promoting the differentiation of Th9 and Tc9 cells. nih.gov By blocking TNF-α, small molecule inhibitors can modulate these differentiation processes, which is a key area of investigation for therapeutic development.

Specificity of Inhibition

The development of small molecule inhibitors against TNF-α has increasingly focused on achieving high specificity to minimize off-target effects and improve therapeutic outcomes. Early strategies focused on broad inhibition of TNF-α activity, but contemporary research aims to differentiate between its two bioactive forms—soluble TNF-α (sTNF-α) and transmembrane TNF-α (tmTNF-α)—and to selectively target its two receptors, TNFR1 and TNFR2. mdpi.comconicet.gov.ar

Differentiation between Soluble and Transmembrane TNF-α Blockade

TNF-α exists in two biologically active forms: a 26-kDa transmembrane precursor (tmTNF-α) and a 17-kDa soluble form (sTNF-α), which is released upon cleavage of tmTNF-α by the TNF-α converting enzyme (TACE). nih.gov While both forms are active, they have distinct physiological roles. The sTNF-α acts systemically as a classic cytokine, while tmTNF-α mediates local, cell-to-cell contact signaling. conicet.gov.ar

It is widely held that sTNF-α is the primary driver of chronic inflammation, whereas tmTNF-α is crucial for host defense against infections. Consequently, selective inhibition of sTNF-α while preserving the function of tmTNF-α is a highly desirable therapeutic strategy. dtu.dk This approach aims to retain the beneficial antimicrobial activities of tmTNF-α while mitigating the pro-inflammatory effects of sTNF-α. Several novel small molecules have been developed with this goal in mind. For example, the compound SAR441566 functions by stabilizing an asymmetrical form of the soluble TNF trimer, which compromises its ability to signal effectively, thereby inhibiting its function. nih.gov Another class of inhibitors, exemplified by SPD-304 , was shown to induce the disassembly of the active TNF trimer. nih.gov

FeatureSoluble TNF-α (sTNF-α)Transmembrane TNF-α (tmTNF-α)
Form 17-kDa soluble homotrimer26-kDa type II membrane protein
Origin Cleaved from tmTNF-α by TACEPrecursor form expressed on cell surface
Mode of Action Endocrine/Paracrine (acts remotely)Juxtacrine (cell-to-cell contact)
Primary Receptor Primarily signals through TNFR1 acs.orgCan activate both TNFR1 and TNFR2 acs.org
Primary Role Pro-inflammatory responses, chronic inflammation dtu.dkHost defense, local inflammation, reverse signaling

Selective Targeting of TNFR1 vs. TNFR2 Signaling Pathways

TNF-α exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75). These receptors trigger different, and sometimes opposing, signaling pathways. acs.org

TNFR1 is ubiquitously expressed on most cell types and is considered the primary mediator of TNF-α's pro-inflammatory and apoptotic effects. acs.org Its activation can lead to the formation of signaling complexes that activate the NF-κB pathway (promoting inflammation and cell survival) or, alternatively, induce programmed cell death (apoptosis or necroptosis). researchgate.net

TNFR2 expression is more restricted, found predominantly on immune cells, endothelial cells, and neurons. acs.org Its signaling is generally associated with cell survival, tissue regeneration, and immune regulation. mdpi.com

Given these distinct roles, non-selective blockade of both receptors (as is the case with many biologic anti-TNF drugs) can lead to undesirable side effects, such as an increased risk of infection, by inhibiting the protective functions of TNFR2. Therefore, the selective inhibition of TNFR1 signaling is a major goal in modern drug development. mdpi.com This strategy aims to block the detrimental inflammatory and cytotoxic signals of TNFR1 while preserving the beneficial, immunoregulatory functions of TNFR2.

Research has identified small molecules that can achieve this selectivity. Zafirlukast , and its more potent analogs, have been identified as inhibitors that directly bind to TNFR1 and block its function without affecting ligand binding or TNFR2 signaling. mdpi.com These molecules represent a promising therapeutic approach for inflammatory diseases.

ReceptorTNFR1 (p55/CD120a)TNFR2 (p75/CD120b)
Expression Ubiquitous acs.orgRestricted (immune cells, endothelial cells, neurons) acs.org
Ligand Activation Activated by both sTNF-α and tmTNF-αPreferentially activated by tmTNF-α
Primary Signaling Pro-inflammatory, Apoptosis, Necroptosis mdpi.comresearchgate.netCell survival, Proliferation, Tissue regeneration mdpi.comresearchgate.net
Therapeutic Goal Selective Inhibition mdpi.comPreservation or Selective Activation

Inhibitory Activity of Selected Small Molecule TNF-α Inhibitors

The following table summarizes the in vitro activity of several small molecule inhibitors discussed in scientific literature.

CompoundTargetMechanism of ActionIn Vitro Activity (IC50 / EC50)Reference
C87 TNF-αBinds directly to TNF-α, blocks signaling8.73 µM (TNF-α-induced cytotoxicity) acs.org
Benpyrine TNF-αPrevents TNF-α trimer formationBlocks cell death effectively at 1-10 µM
UCB-9260 Soluble TNF-αStabilizes an asymmetric, inactive form of the TNF trimerEC50 of 27 nM (NF-κB inhibition)
Zafirlukast TNFR1Allosterically inhibits TNFR1 functionInhibits TNF-induced NF-κB activation mdpi.com
SPD-304 TNF-αInduces disassembly of the TNF-α trimer- nih.gov

In Vivo Preclinical Efficacy and Mechanistic Investigations of Tnf Alpha in 9 or Analogous Compounds

Evaluation in Animal Models of TNF-α-Mediated Diseases

Inflammatory Bowel Disease Models

Inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, are marked by significant intestinal inflammation, where TNF-α plays a critical role. nih.gov This cytokine contributes to the breakdown of the intestinal barrier, induces apoptosis of epithelial cells, and promotes the secretion of other inflammatory mediators. nih.gov While systemic anti-TNF-α antibody therapies are effective, their use can be limited by adverse events, suggesting that localized inhibition within the gastrointestinal tract could be a beneficial strategy. nih.gov

The development of small-molecule inhibitors offers a potential alternative to biologic therapies. sci-hub.sestanford.edu Although many small-molecule inhibitors have been explored, few have demonstrated significant efficacy in vivo with low toxicity. nih.gov Preclinical studies are essential to validate the therapeutic potential of new compounds. For instance, while the specific efficacy of compounds like TNF-alpha-IN-9 in IBD models is not extensively detailed in the searched literature, the general approach involves testing these molecules in established animal models of colitis to assess reductions in inflammation, mucosal healing, and restoration of gut barrier function. nih.gov The development of orally bioavailable small molecules that can deliver targeted anti-TNF-α effects within the gut remains a key objective in IBD research. semanticscholar.org

Table 1: Preclinical Findings for TNF-α Inhibitors in IBD Models
Model SystemInhibitor TypeKey FindingsCitations
General IBD ModelsBiologic (Anti-TNF-α antibodies)Effective in reducing intestinal inflammation and promoting mucosal healing. Efficacy correlates with local immunological effects. nih.gov
General IBD ModelsSmall-Molecule InhibitorsOrally available small molecules are in development to overcome limitations of biologics. Site-specific inhibition in the gut is a key therapeutic goal. sci-hub.senih.gov

Models of Rheumatoid Arthritis (e.g., Collagen-Induced Arthritis, Tg197 Mouse Models)

Rheumatoid arthritis (RA) is a chronic autoimmune disease where TNF-α is a central mediator of joint inflammation and destruction. nih.govox.ac.uk Preclinical RA models, such as the collagen-induced arthritis (CIA) and the human TNF-α transgenic (Tg197) mouse models, are fundamental for evaluating anti-TNF-α therapies. ox.ac.ukdtu.dk

In the CIA model, which shares immunological and pathological features with human RA, treatment with anti-TNF-α monoclonal antibodies has been shown to significantly decrease paw swelling and the histological severity of arthritis, even when administered after disease onset. dtu.dk Small-molecule inhibitors have also shown promise; for example, an orally active compound, TIM1c, improved symptoms and delayed disease progression in a mouse model of inflammatory arthritis to a degree comparable to the biologic etanercept. semanticscholar.org Another small molecule, SAR441566, demonstrated efficacy similar to anti-TNF antibodies in a collagen antibody-induced arthritis (CAIA) model. nih.gov

The Tg197 mouse model, which spontaneously develops severe, erosive polyarthritis due to the overexpression of human TNF-α, provides a robust platform for testing therapeutics. retina-specialist.com In these mice, anti-TNF-α antibody treatment significantly reduces the clinical severity of arthritis, prevents weight loss, and diminishes the expression of various proinflammatory mediators. retina-specialist.com Notably, this therapy can lead to the reversal of existing structural damage, including synovitis and bone erosions. retina-specialist.com

Table 2: Preclinical Efficacy of TNF-α Inhibitors in RA Models
ModelInhibitor/CompoundMechanism of ActionKey FindingsCitations
Collagen-Induced Arthritis (CIA)Anti-TNF-α mAbNeutralizes TNF-αReduced paw swelling and histological severity of arthritis. dtu.dk
Inflammatory Arthritis Mouse ModelTIM1c (Small Molecule)Disrupts TNF homotrimerizationOral administration improved symptoms and delayed disease progression, similar to etanercept. semanticscholar.org
Tg197 Transgenic MouseAnti-TNF-α mAbNeutralizes human TNF-αReduced clinical scores, reversed synovitis and bone erosions, and decreased inflammatory mediators. retina-specialist.com
Collagen Antibody-Induced Arthritis (CAIA)SAR441566 (Small Molecule)Stabilizes an asymmetrical form of the soluble TNF trimerDemonstrated anti-TNF antibody-like efficacy. nih.gov

Neuroinflammation and Neuropathic Pain Models

TNF-α is a key cytokine implicated in the pathogenesis of neuroinflammation and neuropathic pain, a condition often resulting from nerve injury. technologynetworks.com Animal models of neuropathic pain consistently show that nerve damage leads to increased TNF-α levels, contributing to both peripheral and central sensitization. technologynetworks.com This cytokine enhances pain signaling by sensitizing primary afferent neurons and promoting neuroinflammation through the activation of glial cells like microglia and astrocytes. technologynetworks.com

Preclinical studies using various nerve injury models have demonstrated that inhibiting TNF-α can effectively alleviate pain behaviors. technologynetworks.com For example, the small-molecule drug SRI-42127 was found to penetrate the blood-brain barrier, suppress microglial activation in mouse brains, and reduce the production of proinflammatory mediators, including TNF-α, IL-1β, and IL-6. technologynetworks.com This suggests that targeting the pathways that drive neuroinflammation could be a viable non-opioid approach to pain treatment. technologynetworks.com

Research also highlights the distinct roles of the two TNF receptors, TNFR1 and TNFR2. biospective.com Selective targeting of TNFR1 is being explored as a potentially more effective treatment strategy, as it is more closely associated with inflammatory responses and pain, while TNFR2 may have neuroprotective functions. biospective.com In preclinical models of neuroinflammation, selective TNFR1 inhibitors like atrosab have shown promising results. biospective.com

Table 3: Preclinical Findings for TNF-α Inhibitors in Neuroinflammation and Pain Models
Model SystemInhibitor/CompoundKey FindingsCitations
Glial Cell Cultures and Mouse Models (LPS-activated)SRI-42127 (Small Molecule)Penetrated the blood-brain barrier; suppressed microglial activation and production of TNF-α, IL-1β, and IL-6. technologynetworks.com
Experimental Autoimmune Encephalomyelitis (EAE)Atrosab (Selective TNFR1 inhibitor)Demonstrated promising results in a preclinical model of neuroinflammation. biospective.com
General Neuropathic Pain ModelsAnti-TNF-α antibodiesAdministration reduces pain behaviors and neuroinflammation in preclinical animal models. technologynetworks.com

Hepatic Inflammation Models (e.g., Acute Hepatitis)

TNF-α is a pleiotropic cytokine that plays a crucial role in liver inflammation and injury, making it a target for therapeutic intervention in conditions like acute hepatitis. nih.govillinois.edu While several small-molecule TNF-α inhibitors have been identified, few have shown significant efficacy in vivo. nih.gov

A murine model of acute hepatitis, induced by lipopolysaccharide (LPS) and D-galactosamine (GalN), has been instrumental in evaluating the in vivo function of novel inhibitors. nih.govillinois.edu In this model, the small-molecule compound C87 was shown to directly bind to TNF-α and effectively attenuate TNF-α-induced inflammation. nih.govillinois.edu This action resulted in a marked reduction in liver injury and a significant improvement in the survival rate of the animals. nih.gov The study highlighted C87 as one of the first effective small-molecule inhibitors of TNF-α identified to be effective in vivo. nih.govillinois.edu These findings underscore the potential of using computer-aided drug design combined with functional assays to discover and develop novel small-molecule drugs for TNF-α-mediated diseases. nih.gov

Table 4: Preclinical Efficacy of Small-Molecule TNF-α Inhibitors in Hepatic Inflammation
ModelInhibitor/CompoundMechanism of ActionKey FindingsCitations
Murine Acute Hepatitis Model (LPS/GalN-induced)C87Directly binds to TNF-α, blocking its signaling activity.Attenuated TNF-α-induced inflammation, markedly reduced liver injury, and improved animal survival. nih.govillinois.edu

Retinal Inflammation Models (e.g., AAV-TNF-α driven models)

TNF-α is a key mediator in various retinopathies, including uveitis and diabetic macular edema, where it promotes inflammation, vascular leakage, and neuronal damage. retina-specialist.comnih.govnih.gov To study these processes and evaluate potential therapies, animal models that mimic chronic TNF-α expression are essential. nih.gov

A valuable in vivo model involves the use of adeno-associated virus (AAV) to drive the long-term expression of human TNF-α in the murine eye. nih.gov This AAV-TNF-α model successfully recapitulates key features of human retinal diseases, including vasculitis, retinal thickening, immune cell infiltration, and impaired retinal function. nih.gov

In a proof-of-mechanism study, this model was used to test the efficacy of the neutralizing TNF-α antibody, golimumab. nih.gov A single intravitreal injection of golimumab significantly reduced the AAV-TNF-α-induced retinal inflammation and thickening. nih.gov Furthermore, the treatment partially rescued the impaired photoreceptor function as measured by electroretinography. nih.gov These findings validate the AAV-TNF-α model as a robust platform for preclinical testing of anti-inflammatory treatments and demonstrate that pathologies driven by chronic TNF-α expression in the retina are susceptible to antibody-based neutralization. retina-specialist.comnih.gov

Table 5: Preclinical Findings in AAV-TNF-α Retinal Inflammation Model
ModelTreatmentKey Pathologies Induced by AAV-TNF-αTherapeutic Effects of InhibitionCitations
AAV-mediated human TNF-α expression in murine eyeGolimumab (anti-TNF-α antibody)Retinal inflammation, vasculitis, retinal thickening, impaired retinal function.Reduced retinal inflammation and thickening; partially rescued photoreceptor function. nih.gov

Cardiovascular Disease Models (e.g., Atherosclerosis, Vascular Calcification)

TNF-α is an inflammatory cytokine deeply involved in the pathogenesis of cardiovascular diseases, including atherosclerosis and vascular calcification. ahajournals.orgnih.govnih.gov It participates in nearly every stage of the inflammatory process that drives the formation of atherosclerotic plaques. ahajournals.org

Preclinical studies using Apolipoprotein E (ApoE) knockout mice, a standard model for atherosclerosis, have demonstrated that a deficiency in TNF-α leads to a reduction in atherosclerotic lesion development. ahajournals.orgnih.gov Furthermore, treating these mice with a recombinant soluble TNF receptor I (sTNF-RI) also resulted in a significant decrease in lesion size, confirming that TNF-α is actively involved in the progression of atherosclerosis. ahajournals.org Mechanistically, TNF-α derived from hematopoietic cells has been shown to be a significant contributor to atherogenesis. ahajournals.org

In the context of vascular calcification, which is common in diabetes and chronic kidney disease, TNF-α promotes an osteogenic program in the arterial wall. nih.gov In an animal model of type 2 diabetes, TNF-α was found to induce signaling through the Msx2-Wnt pathway, leading to increased aortic calcium accumulation. nih.gov Treatment with the TNF-α neutralizing antibody infliximab (B1170848) was able to abrogate this signaling and significantly attenuate the calcification process. nih.gov Small molecules have also been investigated; the compound brusatol (B1667952) was shown to suppress atherosclerosis development in mouse models by inhibiting the synthesis of TNF receptor 1 (TNFR1), thereby blocking downstream inflammatory signaling. nih.gov

Table 6: Preclinical Findings for TNF-α Inhibitors in Cardiovascular Models
Disease ModelInhibitor/CompoundKey FindingsCitations
Atherosclerosis (ApoE knockout mice)Genetic TNF-α deficiency / sTNF-RIReduced atherosclerotic lesion size. ahajournals.org
Atherosclerosis (Carotid ligation and high-fat diet models)Brusatol (Small Molecule)Inhibited TNFR1 synthesis and suppressed atherosclerosis development. nih.gov
Vascular Calcification (Type 2 Diabetes model)Infliximab (Anti-TNF-α antibody)Abrogated the aortic Msx2-Wnt osteogenic program and attenuated aortic calcium accumulation. nih.gov

Cancer Models (e.g., Oral Squamous Cell Carcinoma, Breast Cancer)

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the tumor microenvironment, implicated in the progression of various cancers. nih.govresearchgate.net Its role in enhancing cell proliferation and migration has been demonstrated in both in vitro and in vivo cancer models. nih.gov Consequently, inhibitors of TNF-α, as analogous compounds to this compound, have been investigated for their therapeutic potential in oncology.

Oral Squamous Cell Carcinoma (OSCC): In the context of OSCC, elevated levels of TNF-α in the tumor microenvironment are associated with increased tumor invasion. nih.govresearchgate.net This is achieved through the promotion of pro-inflammatory and pro-invasive cancer cell phenotypes and the recruitment and activation of inflammatory cells. nih.gov Downregulation of TNF-α has been shown to inhibit the proliferation and migration of carcinoma cells in animal models. nih.govresearchgate.net Studies have demonstrated that TNF-α activation of the NF-κB pathway enhances the ability of OSCC cells to invade the epithelial basement membrane, a critical step for metastasis. nih.gov The potential for biologic agents that target TNF-α to serve as adjunctive treatments in OSCC is an area of active investigation. nih.gov

Breast Cancer: TNF-α is also a key player in breast cancer pathogenesis, where it promotes tumor growth, invasion, and metastasis. nih.govd-nb.info In vivo models of breast cancer have shown that anti-TNF-α therapy can suppress the migration and invasion of breast cancer cells and inhibit bone metastases. d-nb.info The mechanism often involves the activation of the TNFR1 receptor, which initiates a signaling cascade involving NF-κB and/or p38 MAPK, ultimately leading to the upregulation of oncoproteins. nih.gov Furthermore, TNF-α can influence the inflammatory profile of the tumor stroma, promoting the expression of pro-tumorigenic chemokines that support cancer progression. nih.gov Research using in vivo models has demonstrated that blocking TNF-α can lead to tumor regression. d-nb.info

Cancer ModelKey Role of TNF-αEffect of TNF-α Inhibition (Analogous Compounds)Associated Signaling PathwayReference
Oral Squamous Cell Carcinoma (OSCC)Enhances cell proliferation, invasion, and migration.Inhibits proliferation and migration.NF-κB nih.govresearchgate.netnih.gov
Breast CancerPromotes tumor growth, invasion, and metastasis.Suppresses migration, invasion, and bone metastases; induces tumor regression.TNFR1/NF-κB/p38 nih.govd-nb.infonih.gov

Assessment of In Vivo Biological Endpoints

Reduction of Tissue Inflammation

Inhibitors of TNF-α have demonstrated significant efficacy in reducing tissue inflammation across various preclinical disease models. nih.gov Chronic inflammation is a key driver in the pathogenesis of many diseases, including cancer, where an inflammatory microenvironment supports tumor growth and progression. sci-hub.sejcancer.org TNF-α is a master pro-inflammatory cytokine that, when overproduced, leads to a cascade of inflammatory events. nih.govnih.gov

By neutralizing TNF-α, analogous compounds to this compound can effectively break this inflammatory cycle. nih.gov Treatment with TNF-α inhibitors leads to a decrease in the production of other pro-inflammatory cytokines such as IL-1 and IL-6. nih.gov This reduction in the inflammatory milieu has been observed in various tissues. For instance, in models of arthritis, anti-TNF-α therapy reduces joint inflammation, and in inflammatory bowel disease models, it lessens intestinal inflammation by decreasing endothelial cell apoptosis and mucosal angiogenesis. nih.govnih.gov In a mouse model of retinal inflammation, a TNF-α antibody was shown to reduce retinal thickening and vasculitis. boehringer-ingelheim.com

Modulation of Immune Cell Infiltration and Activation

TNF-α plays a crucial role in directing the movement and function of immune cells. nih.gov In the tumor microenvironment, TNF-α can mediate the recruitment and activation of various immune cells, which can have both pro- and anti-tumoral effects. nih.gov

Inhibitors of TNF-α can modulate this process significantly. In some cancer models, secreted TNF-α promotes the infiltration of CD4+ and CD8+ T cells into the tumor tissue. nih.gov However, chronic TNF-α signaling can also lead to the recruitment of immune suppressor cells, which helps the tumor evade immune surveillance. By blocking TNF-α, analogous compounds can alter the immune landscape within the tumor. For example, anti-TNF-α therapy has been shown to reduce the expression of molecules involved in the chemotaxis and adhesion of immune cells to the site of inflammation. Furthermore, TNF-α inhibition can restore the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. nih.gov

Impact on Disease Progression and Severity

By mitigating inflammation and modulating the immune response, TNF-α inhibitors can have a profound impact on the progression and severity of diseases in preclinical models. In oncology, the continuous expression of TNF-α in tumors often supports their growth and metastatic potential. jcancer.org Elevated TNF-α levels have been associated with more advanced disease in cancer patients. nih.gov

In vivo studies have shown that blocking TNF-α can slow disease progression. For example, in a murine breast cancer model, anti-TNF-α therapy not only inhibited bone metastases but also induced tumor regression. d-nb.info In models of oral carcinogenesis, TNF-α neutralization inhibited the development of invasive lesions. Similarly, early treatment with TNF-α inhibitors in models of inflammatory diseases has been shown to prevent disease progression and structural damage. nih.gov High levels of TNF-α have been linked to earlier disease progression in other conditions as well, underscoring the therapeutic potential of its inhibition. nih.gov

Biological EndpointEffect of TNF-α Inhibition (Analogous Compounds)Observed Outcome in Preclinical ModelsReference
Reduction of Tissue InflammationDecreases pro-inflammatory cytokines (e.g., IL-1, IL-6).Reduced joint inflammation, intestinal mucosal damage, and retinal thickening. nih.govnih.govboehringer-ingelheim.com
Modulation of Immune Cell InfiltrationAlters recruitment of immune cells (e.g., T cells) to tissues.Reduced expression of adhesion molecules; restored regulatory T cell function. nih.govnih.gov
Impact on Disease ProgressionSlows disease advancement and reduces severity.Inhibited tumor invasion and metastasis; induced tumor regression. d-nb.infonih.govnih.gov

In Vivo Mechanistic Investigations

Analysis of TNF-α Levels and Downstream Signaling Pathways

The therapeutic effects of TNF-α inhibitors are rooted in their ability to directly neutralize the cytokine and block its downstream signaling pathways. nih.gov TNF-α exerts its biological functions by binding to two main receptors, TNFR1 and TNFR2, which triggers several intracellular signaling cascades. nih.gov

The primary pathways activated by TNF-α include the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38. nih.govnih.gov These pathways lead to the transcription of genes involved in inflammation, cell survival, and proliferation. nih.govnih.gov In vivo mechanistic studies have shown that anti-TNF-α therapies effectively suppress the activation of these pathways. For example, in breast cancer models, TNF-α inhibition blocks the NF-κB and/or p38 signaling that leads to the activation of the transcription factor STAT3. nih.gov Similarly, in oral cancer cells, blocking the TNF-α-induced activation of NF-κB reduces their invasive capabilities. nih.gov

Some anti-TNF-α antibodies can also induce "reverse signaling" back into the TNF-α-producing cells (which express transmembrane TNF-α), leading to the production of anti-inflammatory cytokines like TGF-beta, further contributing to the therapeutic effect. bmj.com By blocking these key signaling hubs, inhibitors analogous to this compound can effectively dismantle the molecular machinery that drives TNF-α-mediated pathology.

Confirmation of Target Engagement in Biological Systems

Target engagement confirms that a drug candidate interacts with its intended molecular target in a living organism. For a TNF-α inhibitor, this would involve demonstrating that the compound successfully binds to TNF-α and modulates its activity in vivo.

Methods to Confirm Target Engagement:

Pharmacodynamic (PD) Biomarker Analysis: In preclinical models, researchers would measure the levels of downstream biomarkers that are regulated by TNF-α signaling. A successful engagement of TNF-α by an inhibitor would be expected to lead to a reduction in these pro-inflammatory markers. dovepress.com For instance, studies often measure the levels of cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and C-reactive protein (CRP) in blood or tissue samples following treatment. youtube.com

Receptor Occupancy Assays: These assays quantify the percentage of TNF-α molecules that are bound by the inhibitor at a given time. This provides direct evidence of the physical interaction between the drug and its target in the biological system.

Cellular Assays: In preclinical studies, researchers might isolate immune cells (like macrophages or T-lymphocytes) from treated animals and stimulate them ex vivo to assess their capacity to produce TNF-α and other cytokines. hopkinsarthritis.org A reduction in the inflammatory response would indicate successful target engagement. drugtargetreview.com

Investigation of Specificity for sTNF-α vs. tmTNF-α Effects

TNF-α exists in two biologically active forms: a soluble form (sTNF-α) that circulates in the blood and a transmembrane form (tmTNF-α) that is bound to the surface of cells. nih.gov These two forms can have different, and sometimes opposing, biological effects by signaling through two different receptors, TNFR1 and TNFR2. nih.govnih.gov Therefore, a key aspect of developing new TNF-α inhibitors is to understand their specificity for each form.

sTNF-α: Primarily signals through TNFR1 and is a potent driver of systemic inflammation and apoptosis (programmed cell death). nih.govnih.gov

tmTNF-α: Can signal through both TNFR1 and TNFR2 and is important for local inflammation and immune cell-to-cell communication. nih.govyoutube.com Signaling through TNFR2 is often associated with immune regulation and cell survival. nih.gov

Preclinical Investigation of Specificity:

Preclinical studies would employ specific models to dissect the effects of an inhibitor on each pathway. For example, researchers might use genetically modified cell lines that only express one form of TNF-α or animal models where the gene for sTNF-α or tmTNF-α has been altered.

A study on a specific antibody against tmTNF-α, for instance, found that blocking the shedding of tmTNF-α to produce sTNF-α could alleviate inflammation and suppress tumor formation in a mouse model of colitis-associated cancer, suggesting a protective or anti-inflammatory role for tmTNF-α in that context. nih.gov This highlights the importance of developing inhibitors with specificity for either sTNF-α or tmTNF-α to achieve a desired therapeutic outcome while potentially reducing side effects associated with broad TNF-α inhibition.

Q & A

Q. What are the solubility characteristics of TNF-alpha-IN-9, and how do they influence experimental protocols?

this compound (CAS 2054199-25-4) has no explicitly documented solubility data in its safety sheets. Researchers should conduct solubility tests in common solvents (e.g., DMSO, PBS) at varying concentrations to optimize in vitro assays. Pre-dissolution in DMSO followed by dilution in cell culture media is a standard approach for cell-based studies. Ensure solvent concentrations remain below cytotoxic thresholds (typically <0.1% v/v) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Safety protocols include:

  • Skin contact : Immediate washing with soap and water; medical consultation if irritation occurs.
  • Eye exposure : Rinse cautiously with water for ≥15 minutes; seek medical attention if symptoms persist.
  • Use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Documented hazards are limited, but standard handling practices for small-molecule inhibitors should apply .

Q. How should this compound be stored to maintain stability during long-term studies?

While stability data are not explicitly provided, follow general guidelines for kinase inhibitors: store at −20°C in airtight, light-protected containers. Aliquot to avoid freeze-thaw cycles. Validate stability via HPLC or mass spectrometry before critical experiments .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound studies?

  • Control groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., established TNF-α inhibitors).
  • Dose-response curves : Test a range of concentrations (e.g., 1 nM–10 µM) to identify IC50 values and off-target effects.
  • Blinding : Randomize treatment assignments and use blinded analysis to reduce bias.
  • Reproducibility : Replicate experiments across multiple cell lines or animal models to confirm target specificity .

Q. How can researchers resolve contradictions in this compound study outcomes, such as divergent efficacy reports?

  • Systematic review : Compare experimental conditions (e.g., cell type, incubation time, assay methodology) across studies to identify variables influencing results.
  • Meta-analysis : Pool data from independent studies to assess statistical significance of efficacy trends.
  • Mechanistic studies : Use techniques like CRISPR knockdown or co-immunoprecipitation to validate TNF-α pathway engagement .

Q. What methodologies ensure robust data interpretation in this compound pharmacokinetic studies?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Measure plasma concentration-time profiles and correlate with TNF-α inhibition levels in target tissues.
  • Mass spectrometry : Quantify compound stability and metabolite formation in biological matrices.
  • In vivo imaging : Use fluorescence or radiolabeled this compound to track biodistribution .

Q. How should researchers address ethical and reproducibility standards when publishing this compound findings?

  • Data transparency : Share raw data, protocols, and analysis code via repositories like Zenodo or Figshare.
  • Ethical compliance : Adhere to institutional animal care guidelines and declare conflicts of interest.
  • Author contributions : Clearly define roles (e.g., conceptualization, data curation) using CRediT taxonomy .

Methodological Best Practices

  • Data presentation : Use tables to summarize dose-response metrics (e.g., IC50, Hill slopes) and figures to illustrate pathway mechanisms. Follow journal guidelines for table/figure formatting (e.g., Roman numerals for tables, high-resolution images) .
  • Literature synthesis : Map conflicting findings using tools like PRISMA flowcharts and highlight gaps for future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.